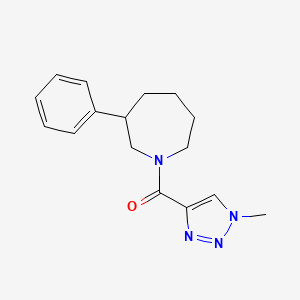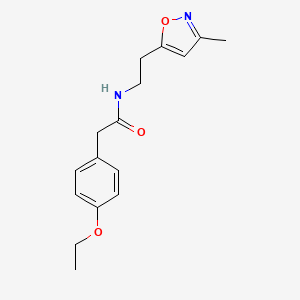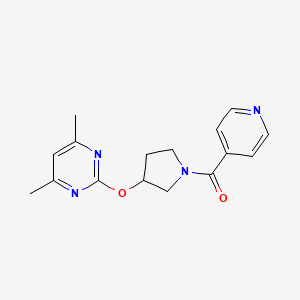
(1-methyl-1H-1,2,3-triazol-4-yl)(3-phenylazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-methyl-1H-1,2,3-triazol-4-yl)(3-phenylazepan-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. It has been found to have potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
Catalyst and Solvent-free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic compounds, including those containing the triazole unit, has been developed using microwave-assisted techniques under catalyst- and solvent-free conditions. This method highlights the strategic use of heterocyclic amides as intermediates in organic synthesis, underscoring their versatility and the potential to streamline synthetic pathways in a more environmentally friendly manner (Moreno-Fuquen et al., 2019).
Structural and Theoretical Studies
Research on similar triazole-containing compounds has also focused on their crystal structure and theoretical studies to understand their molecular configurations and intermolecular interactions. For example, studies involving X-ray diffraction and density functional theory (DFT) calculations have provided insights into the effects of different molecular conformations on the stability and reactivity of such compounds (Cao et al., 2010).
Antimicrobial Activity
Novel benzofuran-based 1,2,3-triazoles have been synthesized using a click chemistry approach, demonstrating significant antimicrobial activity. This research underscores the potential of triazole derivatives in developing new antimicrobial agents, highlighting their relevance in addressing the growing concern of antibiotic resistance (Sunitha et al., 2017).
Liquid Crystal Properties
The synthesis and characterization of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives have revealed their liquid crystal behaviors, suggesting potential applications in the development of new materials for electronic displays and other technologies that utilize liquid crystal properties (Zhao et al., 2013).
Catalytic Applications
Triazole-containing compounds have been explored for their catalytic applications, such as in the Huisgen 1,3-dipolar cycloaddition reactions. The development of highly active catalysts based on the tris(triazolyl)methanol-Cu(I) structure exemplifies the potential of these compounds in facilitating efficient and environmentally friendly chemical reactions (Ozcubukcu et al., 2009).
properties
IUPAC Name |
(1-methyltriazol-4-yl)-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19-12-15(17-18-19)16(21)20-10-6-5-9-14(11-20)13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIOKSHDKWSFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2858344.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2858347.png)


![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)
![6-[2-amino-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2858352.png)

![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2858357.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-piperidinecarboxamide](/img/structure/B2858363.png)
![2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B2858365.png)
